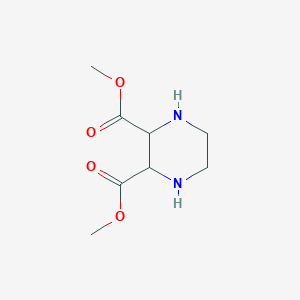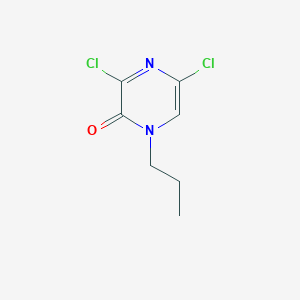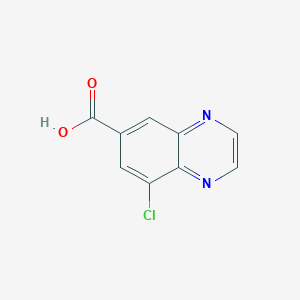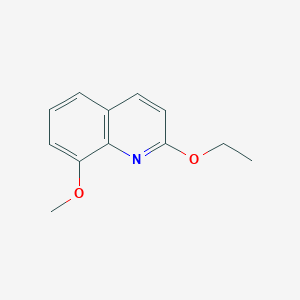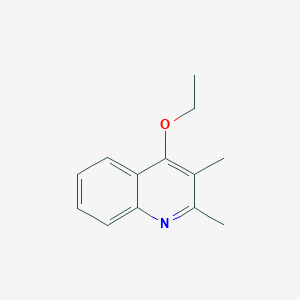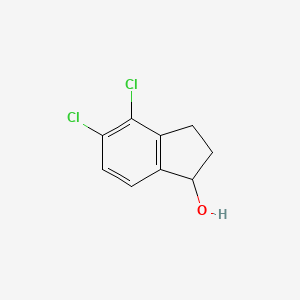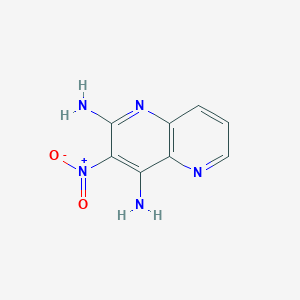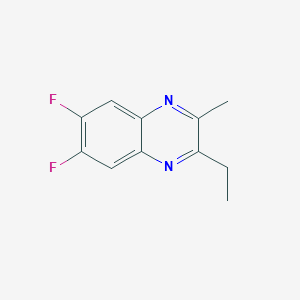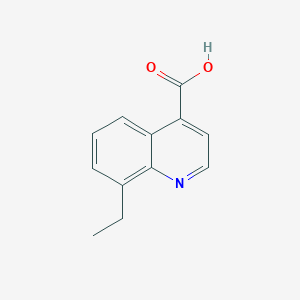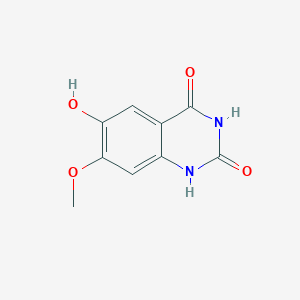
6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Anthranilic Acid Derivatives: Using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Condensation Reactions: Involving methoxy-substituted anilines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various substituted quinazolines.
科学研究应用
6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action would involve the interaction of 6-hydro
属性
分子式 |
C9H8N2O4 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC 名称 |
6-hydroxy-7-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c1-15-7-3-5-4(2-6(7)12)8(13)11-9(14)10-5/h2-3,12H,1H3,(H2,10,11,13,14) |
InChI 键 |
FPSYVVPRSCVQMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)NC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



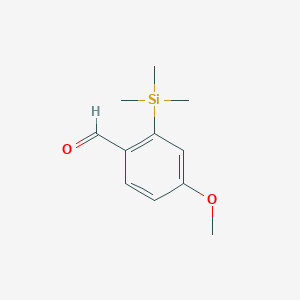
![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)
